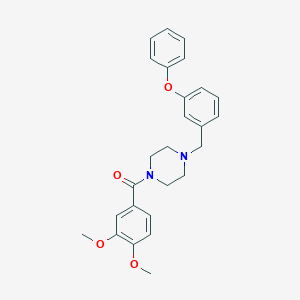
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPE is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine acts as a serotonin and dopamine receptor agonist, which leads to an increase in the release of these neurotransmitters. This increase in neurotransmitter release leads to an improvement in mood and cognitive function. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to have an inhibitory effect on the reuptake of serotonin and dopamine, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have a positive effect on mood and cognitive function in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments, including its high purity and well-defined mechanism of action. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its high affinity for serotonin and dopamine receptors can make it difficult to study the specific effects of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine on other neurotransmitter systems.
Zukünftige Richtungen
Future research on 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine could focus on its potential use in the treatment of neurodegenerative diseases, as well as its effects on other neurotransmitter systems. Additionally, research could focus on the development of more soluble forms of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine to improve its use in lab experiments. Finally, research could explore the potential use of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been synthesized through various methods, including the reaction of 1-(3,4-dimethoxyphenyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base. Another method involves the reaction of 1-(3,4-dimethoxyphenyl)piperazine with 3-phenoxybenzaldehyde in the presence of a reducing agent. These methods have been optimized to yield high purity 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been studied for its potential therapeutic properties, including its use as an antidepressant, antipsychotic, and anxiolytic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have a high affinity for serotonin and dopamine receptors, which are involved in mood regulation and cognitive function.
Eigenschaften
Produktname |
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine |
|---|---|
Molekularformel |
C26H28N2O4 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H28N2O4/c1-30-24-12-11-21(18-25(24)31-2)26(29)28-15-13-27(14-16-28)19-20-7-6-10-23(17-20)32-22-8-4-3-5-9-22/h3-12,17-18H,13-16,19H2,1-2H3 |
InChI-Schlüssel |
XAUFFTOFZKIRJJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B247709.png)




![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B247716.png)
![N-[2-(1H-Indol-3-yl)-ethyl]-2-m-tolyloxy-acetamide](/img/structure/B247717.png)
![N-[2-(4-chlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B247719.png)


